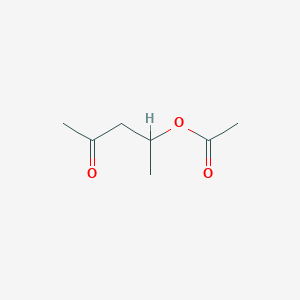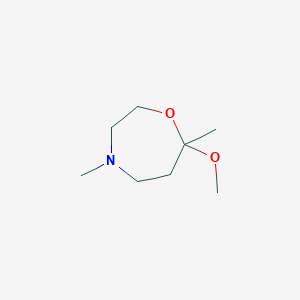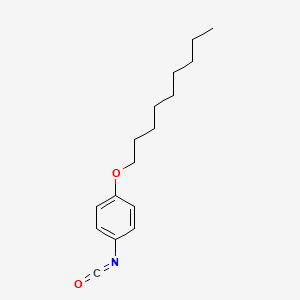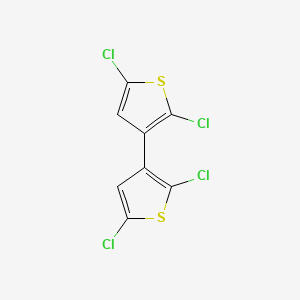
3,3'-Bithiophene, 2,2',5,5'-tetrachloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- is a chlorinated derivative of bithiophene, a compound consisting of two thiophene rings Thiophenes are sulfur-containing heterocycles that are widely studied for their electronic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- typically involves the chlorination of 3,3’-Bithiophene. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of 3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Less chlorinated bithiophene derivatives.
Substitution: Various substituted bithiophenes depending on the nucleophile used.
科学的研究の応用
3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of 3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- involves its interaction with various molecular targets and pathways. The compound’s chlorinated structure allows it to participate in electron transfer processes, making it a potential candidate for use in electronic devices. In biological systems, its mechanism may involve the inhibition of specific enzymes or interaction with cellular membranes, leading to its observed biological activities.
類似化合物との比較
Similar Compounds
3,3’-Bithiophene, 2,2’,5,5’-tetrabromo-: A brominated analogue with similar electronic properties but different reactivity due to the presence of bromine atoms.
3,3’-Bithiophene, 2,2’,5,5’-tetrafluoro-: A fluorinated derivative with unique properties such as increased stability and different electronic characteristics.
Uniqueness
3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- is unique due to its specific chlorination pattern, which imparts distinct reactivity and properties. The presence of chlorine atoms enhances its potential for various chemical transformations and applications in different fields, making it a valuable compound for research and industrial use.
特性
CAS番号 |
57308-99-3 |
|---|---|
分子式 |
C8H2Cl4S2 |
分子量 |
304.0 g/mol |
IUPAC名 |
2,5-dichloro-3-(2,5-dichlorothiophen-3-yl)thiophene |
InChI |
InChI=1S/C8H2Cl4S2/c9-5-1-3(7(11)13-5)4-2-6(10)14-8(4)12/h1-2H |
InChIキー |
OFZKNVGMXFNOBJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1C2=C(SC(=C2)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


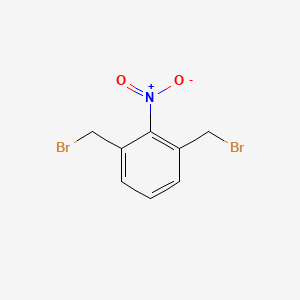
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14626148.png)
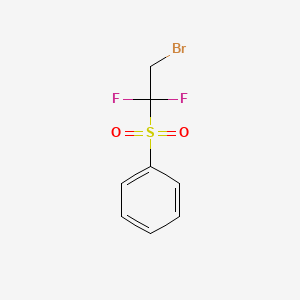

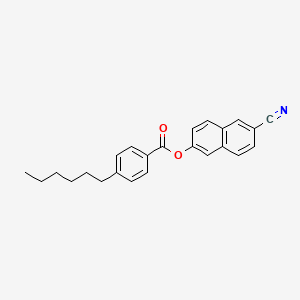


![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)

